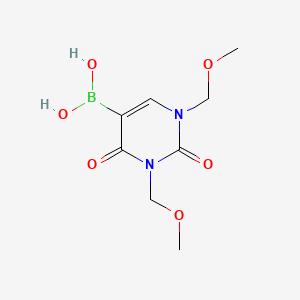

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

Descripción general

Descripción

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a tetrahydropyrimidine ring. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid typically involves the reaction of a suitable pyrimidine derivative with a boronic acid precursor. One common method includes the use of boronic esters as intermediates, which are then hydrolyzed to yield the desired boronic acid . The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the formation of the boronic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Biology

In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition. The boronic acid group can interact with active sites of enzymes, making it a valuable probe for biochemical studies .

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins involved in disease pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique reactivity makes it a valuable component in the manufacturing of polymers and other high-performance materials .

Mecanismo De Acción

The mechanism of action of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in the development of boron-containing drugs, where the compound’s ability to inhibit specific enzymes is harnessed for therapeutic purposes .

Comparación Con Compuestos Similares

Similar Compounds

- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

- 6-(Hydroxymethyl)pyridine-3-boronic acid

- (4-(Dimethylamino)methyl)phenylboronic acid

Uniqueness

Compared to these similar compounds, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is unique due to its specific structure, which includes two methoxymethyl groups and a tetrahydropyrimidine ring. This unique structure imparts distinct reactivity and properties, making it particularly valuable in specific applications such as enzyme inhibition and advanced material synthesis .

Actividad Biológica

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that combines a tetrahydropyrimidine core with boronic acid functionality. The biological implications of this compound are significant in the fields of cancer therapy, antimicrobial activity, and antioxidant properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The structural integrity and purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit promising anticancer properties. In studies involving various cancer cell lines, including prostate cancer cells (PC-3), compounds similar to this compound have shown significant cytotoxic effects. For instance:

- Cell Viability Assays : At concentrations of 0.5 µM to 5 µM, the compound reduced the viability of cancer cells significantly while maintaining higher viability rates in healthy cells. Specifically, at 5 µM concentration, cell viability dropped to approximately 33% for cancer cells compared to 95% for healthy cells .

Antimicrobial Activity

The antimicrobial potential of boronic acids has also been explored extensively. The compound has shown effectiveness against a range of microorganisms:

- Inhibition Zones : Studies reported inhibition zones ranging from 7 mm to 13 mm against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound possesses significant antibacterial properties .

Antioxidant Activity

Antioxidant assays have indicated that boronic acid derivatives can scavenge free radicals effectively:

- DPPH and ABTS Assays : The antioxidant activity was assessed using methods such as DPPH and ABTS assays. Compounds similar to this compound exhibited antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Case Studies

Several studies have investigated the biological activities of boronic acid derivatives:

- Cytotoxicity Against Prostate Cancer :

- Antimicrobial Efficacy :

Data Summary

| Activity Type | Effect | Concentration Tested | Cell Type/Organism |

|---|---|---|---|

| Anticancer | Reduced viability to 33% | 5 µM | Prostate Cancer Cells (PC-3) |

| Antimicrobial | Inhibition zones: 7–13 mm | N/A | Staphylococcus aureus, E. coli |

| Antioxidant | Comparable to α-Tocopherol | N/A | Various free radicals |

Propiedades

IUPAC Name |

[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZNFSMDERGTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681653 | |

| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-16-3 | |

| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.